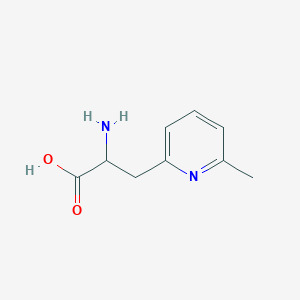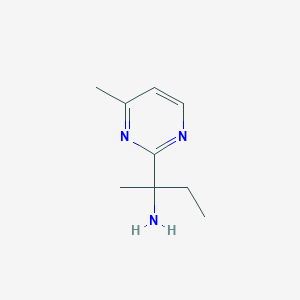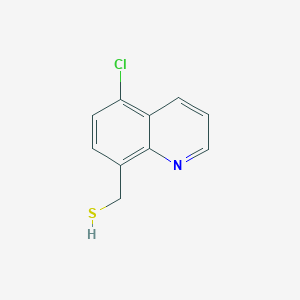![molecular formula C19H22ClNO2 B13074759 2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide CAS No. 379254-81-6](/img/structure/B13074759.png)
2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a phenoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide typically involves the reaction of 2-chloroacetamide with 4-[4-(2-methylbutan-2-yl)phenoxy]phenylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines and thiols.
Oxidation: The phenoxyphenyl moiety can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of bases like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted amides and thioamides.
Oxidation: Quinones and phenolic compounds.
Reduction: Amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide
- 4-chloro-N-(1-methylcyclohexyl)aniline
- N-(4-(benzyloxy)-2-methylbutan-2-yl)-2-chloroaniline
- 2-Chloro-N-(4-chlorobutyl)-N-{4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}acetamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a chloroacetamide group and a phenoxyphenyl moiety.
Eigenschaften
CAS-Nummer |
379254-81-6 |
|---|---|
Molekularformel |
C19H22ClNO2 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
2-chloro-N-[4-[4-(2-methylbutan-2-yl)phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C19H22ClNO2/c1-4-19(2,3)14-5-9-16(10-6-14)23-17-11-7-15(8-12-17)21-18(22)13-20/h5-12H,4,13H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
WNSGRYBMASEHGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


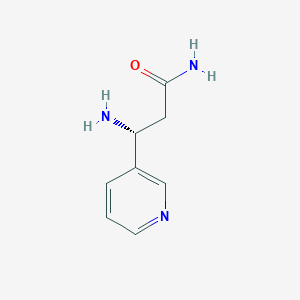
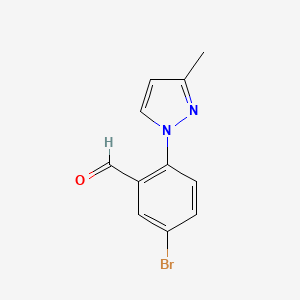
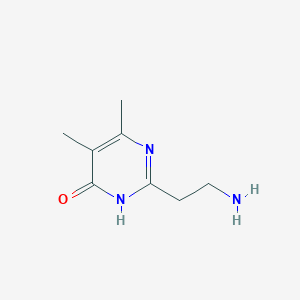
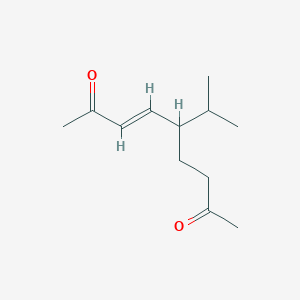
![3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13074706.png)
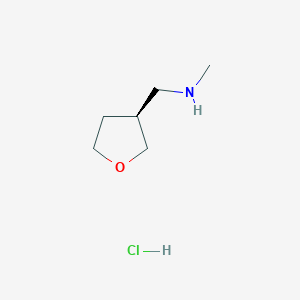
![tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)

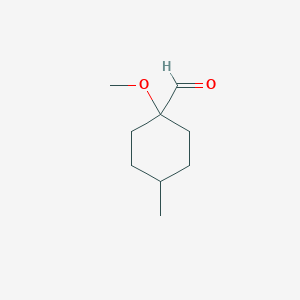

![1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)
